molecular formula C25H23N3O3 B3000915 N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide CAS No. 842109-97-1

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B3000915
CAS No.: 842109-97-1
M. Wt: 413.477
InChI Key: ATKPRVVNKGOOCH-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic small molecule featuring a 1,5-benzodiazepin-2-one core scaffold. This chemotype is of significant interest in medicinal chemistry and drug discovery research due to its privileged structure, which is known to interact with various biological targets. The compound's structure includes a 2-oxo-2,3-dihydro-1H-1,5-benzodiazepine moiety substituted at the 1-position with an acetamide linker and at the 4-position with a phenyl group. The acetamide chain is further functionalized with a (4-methoxyphenyl)methyl group, a common pharmacophore that can influence the molecule's physicochemical properties and binding affinity. 1,5-benzodiazepine derivatives are frequently investigated for their potential central nervous system (CNS) activity and have been explored as modulators of various receptors. As a screening compound, it represents a valuable chemical tool for probing biological pathways and identifying new therapeutic leads in areas such as neurology and oncology. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-31-20-13-11-18(12-14-20)16-26-24(29)17-28-23-10-6-5-9-21(23)27-22(15-25(28)30)19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKPRVVNKGOOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the condensation of an o-phenylenediamine derivative with a benzoyl chloride derivative under acidic conditions to form the benzodiazepine core.

    Introduction of the Acetamide Group: The benzodiazepine core is then reacted with chloroacetyl chloride in the presence of a base to introduce the acetamide group.

    Attachment of the 4-Methoxyphenylmethyl Group: Finally, the compound is alkylated with 4-methoxybenzyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide involves its interaction with the central nervous system. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include GABA-A receptors, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,5-Benzodiazepine Derivatives

The compound shares a common 1,5-benzodiazepine core with several synthesized derivatives, but differs in substituent patterns. Key structural comparisons include:

Compound Substituents Key Features Reference
N-[(4-Methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide (Target Compound) - 4-Phenyl (C6H5) at position 4
- Acetamide with 4-methoxyphenylmethyl group
Enhanced lipophilicity due to methoxy group; potential for π-π stacking interactions.
1a : 1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine - Acetyl group at N1
- 2,3-Dimethoxyphenyl at C2
- 2-Hydroxyphenyl at C4
Intramolecular hydrogen bonding between imine and hydroxyl groups stabilizes conformation.
2a : 1-Crotonyl-4-(2-hydroxyphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine - Crotonyl group at N1
- Phenyl at C2
- 2-Hydroxyphenyl at C4
Bulky crotonyl substituent reduces rotational freedom; increased steric hindrance.
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide - 4-Fluorophenyl at C4
- 5-Chloro-2-methoxyphenyl acetamide
Electron-withdrawing fluorine enhances dipole interactions; chlorine improves metabolic stability.

Functional Group Impact on Properties

  • N-Acyl Groups: The target compound’s 4-methoxyphenylmethyl acetamide group contrasts with the acetyl (1a) and crotonyl (2a) groups in other derivatives. Methoxy groups enhance solubility in polar solvents compared to non-polar substituents (e.g., phenyl in 2a) .
  • Aromatic Substitutents : The 4-phenyl group in the target compound promotes π-π stacking, a feature absent in derivatives with hydroxyl or fluorine substituents (e.g., 1a, 11). This may influence binding to hydrophobic protein pockets .
  • Hydrogen Bonding : Unlike 1a and 2a, the target compound lacks hydroxyl groups, reducing its capacity for intramolecular hydrogen bonding. This may increase conformational flexibility .

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodiazepine moiety, which is known for its psychoactive properties. The presence of the methoxy group and the acetamide functionality may contribute to its biological profile.

Antitumor Activity

Recent studies have investigated the antitumor potential of similar benzodiazepine derivatives. For instance, compounds with structural similarities have shown significant inhibition of cancer cell proliferation. A study reported that certain benzodiazepine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may also possess antitumor activity .

CompoundIC50 (µM)Cell Line
Compound A5.0MDA-MB-231
Compound B12.5HeLa
N-Acetyl Compound8.0A549

The proposed mechanism of action for benzodiazepine derivatives often involves the modulation of neurotransmitter systems or direct interaction with cellular targets such as enzymes or receptors. For example, some studies suggest that these compounds may inhibit carbonic anhydrase enzymes, which play a role in tumor progression . This inhibition can lead to decreased tumor cell viability and increased apoptosis.

Apoptosis Induction

The ability to induce apoptosis is a crucial aspect of the biological activity of this compound. In vitro assays have demonstrated that related compounds can significantly increase the percentage of apoptotic cells in cancer cell lines such as MDA-MB-231. This was evidenced by an increase in annexin V-FITC positive cells .

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

  • Case Study 1 : A compound structurally related to N-[4-methoxyphenyl]methyl derivatives was tested for its cytotoxic effects on breast cancer cells. The study found a dose-dependent increase in cell death, correlating with increased concentrations of the compound .
  • Case Study 2 : Another study focused on the neuroprotective effects of benzodiazepine derivatives showed promising results in models of neurodegeneration. The compounds exhibited significant anti-inflammatory properties and reduced oxidative stress markers .

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